molecular formula C19H24N2O3S B4778612 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

Cat. No. B4778612
M. Wt: 360.5 g/mol
InChI Key: IIDVKWDBTVYPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are an essential component of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.

Mechanism of Action

1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide works by inhibiting the activity of 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, which is a key enzyme in the development and activation of B cells. 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide plays a crucial role in the signaling pathways that lead to B cell activation, proliferation, and differentiation. Inhibition of 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide by TAK-659 leads to the suppression of B cell activation and proliferation, which results in the reduction of autoimmune responses and the inhibition of B cell malignancies.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to have a potent inhibitory effect on 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide activity. This leads to the suppression of B cell activation and proliferation, which results in the reduction of autoimmune responses and the inhibition of B cell malignancies. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in lab experiments include its potent inhibitory effect on 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide activity, its favorable pharmacokinetic profile, and its potential therapeutic applications in the treatment of various autoimmune diseases and B cell malignancies. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide. These include the further optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other disease areas such as inflammatory bowel disease and psoriasis. Additionally, the development of combination therapies that target multiple signaling pathways in B cells may enhance the therapeutic efficacy of TAK-659 and improve patient outcomes.

Scientific Research Applications

1-(2-methylphenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

IUPAC Name

1-(2-methylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-4-2-3-5-18(16)15-25(22,23)20-14-17-6-8-19(9-7-17)21-10-12-24-13-11-21/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVKWDBTVYPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-N-[4-(morpholin-4-yl)benzyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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